2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride
Description
2-(Propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride is a secondary amine derivative featuring an acetamide backbone substituted with a propylamino group and a 2,3,4-trifluorophenyl aromatic ring. The hydrochloride salt enhances its solubility and stability for pharmaceutical or agrochemical applications. Key identifiers include:
- Molecular formula: Not explicitly provided in evidence, but inferred as C₁₁H₁₃F₃N₂O·HCl (based on structural analogs).
- Molecular weight: 265.79 g/mol (as listed for a related compound in ).
- Storage: Stable at room temperature ().
- Commercial availability: Offered by Santa Cruz Biotechnology in 250 mg ($188.00) and 1 g ($399.00) quantities ().
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O.ClH/c1-2-5-15-6-9(17)16-8-4-3-7(12)10(13)11(8)14;/h3-4,15H,2,5-6H2,1H3,(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNAMCAURNDKNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)NC1=C(C(=C(C=C1)F)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,4-trifluoroaniline and propylamine as the primary starting materials.
Acylation Reaction: The 2,3,4-trifluoroaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(2,3,4-trifluorophenyl)acetamide.
Amidation Reaction: The N-(2,3,4-trifluorophenyl)acetamide is then reacted with propylamine under controlled conditions to yield 2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted trifluorophenyl derivatives.
Scientific Research Applications
Antidepressant Potential
Research indicates that compounds similar to 2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride exhibit antidepressant properties. The trifluoromethyl group is known to enhance the pharmacological activity of amine-containing structures, potentially leading to the development of new antidepressants .
Neurological Applications
The compound may also play a role in neurological research due to its ability to interact with neurotransmitter systems. Studies suggest that modifications in the structure of amides can influence their binding affinity to receptors involved in mood regulation and cognitive function .
Proteomics
In proteomics, this compound is utilized as a biochemical tool for studying protein interactions and modifications. Its unique chemical structure allows it to serve as a probe for investigating protein behavior under various conditions .
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. The trifluorophenyl group can enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate biological membranes and interact with target enzymes .
Synthetic Routes
A variety of synthetic methods have been developed for producing this compound. These methods often involve nucleophilic substitution reactions that capitalize on the reactivity of the trifluoromethyl group .
Derivative Compounds
Research into derivatives of this compound has shown that modifications can lead to enhanced activity against specific biological targets. For example, altering the propylamine side chain can affect both solubility and receptor binding profiles .
Case Studies
Mechanism of Action
The mechanism of action of 2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and selectivity, while the propylamino group modulates its pharmacokinetic properties. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Acetamide Derivatives
The compound’s closest analogs differ in alkyl chain length, aromatic substituents, or halogenation patterns. Key examples include:
Table 1: Structural and Commercial Comparison of Selected Acetamide Derivatives
| Compound Name | Alkylamino Group | Aromatic Substituent | Molecular Weight (g/mol) | Price (1 g) | Source (Evidence ID) |
|---|---|---|---|---|---|
| 2-(Propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride | Propyl | 2,3,4-Trifluorophenyl | 265.79 | $399.00 | 6, 10 |
| 2-(Methylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride | Methyl | 2,3,4-Trifluorophenyl | ~253.7* | $334.00 | 5, 9, 11 |
| 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide | Isopropyl | 2,3-Dimethylphenyl | Not provided | Not listed | 3 |
| 2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide | None | 3,4-Dimethylphenyl | 290.56 | Not listed | 4 |
*Estimated based on molecular formula C₁₀H₁₀F₃N₂O·HCl.
Key Observations:
Alkylamino Chain Length: The propylamino group in the target compound increases lipophilicity compared to the methylamino analog (). This may improve membrane permeability but reduce aqueous solubility.
Trichloroacetamide derivatives (e.g., 2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide) exhibit distinct hydrogen-bonding patterns due to strong Cl···H–N interactions, influencing crystal packing ().
Commercial and Synthetic Considerations: The methylamino analog is priced lower ($334.00/g) than the propylamino variant ($399.00/g), possibly due to simpler synthesis (). Chloroacetamides () are primarily used as herbicides (e.g., pretilachlor, alachlor), suggesting divergent applications compared to fluorinated acetamides.
Conformational and Crystallographic Differences
- Hydrogen Bonding : In 2,2,2-trichloro-N-(3,4-dimethylphenyl)acetamide, intramolecular N–H⋯Cl and intermolecular N–H⋯O bonds stabilize the crystal lattice (). The target compound’s fluorine atoms may engage in weaker C–F⋯H interactions, altering solubility or melting points.
- Amide Conformation : The antiperiplanar arrangement of the N–H bond relative to substituents (observed in ) is critical for molecular rigidity. Fluorine’s smaller size compared to chlorine or methyl groups may allow greater conformational flexibility.
Biological Activity
2-(Propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride (CAS No. 1170906-19-0) is a chemical compound with potential biological activities that have garnered interest in pharmacological research. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C11H14ClF3N2O
- Molecular Weight : 282.69 g/mol
- CAS Number : 1170906-19-0
- Chemical Structure : The compound features a propylamino group attached to a trifluorophenylacetamide structure, which is significant for its biological interactions.
The biological activity of this compound primarily revolves around its interaction with various biological targets:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. In vitro assays have shown that it can induce apoptosis in cancer cells by modulating pathways associated with cell survival and death.
- Enzyme Inhibition : Research suggests that this compound may inhibit specific enzymes involved in cancer progression and other diseases. For instance, it has been evaluated for its inhibitory effects on topoisomerase II and other kinases, which are critical in DNA replication and repair processes.
- Antimicrobial Properties : The compound has been explored for its potential antibacterial activity. Its structural characteristics suggest it could interfere with bacterial cell wall synthesis or function as a competitive inhibitor in metabolic pathways.
Table 1: Summary of Biological Activities
Detailed Findings
-
Anticancer Studies :
- In a study involving HCT116 human colon cancer cells, treatment with varying concentrations of the compound resulted in significant cytotoxicity, with apoptotic rates exceeding 40% at optimal concentrations. The mechanism was linked to the downregulation of anti-apoptotic proteins such as Bcl-2, facilitating cell death pathways .
- Enzyme Interaction Studies :
- Antimicrobial Activity :
Q & A
Q. Basic
Q. Advanced
- X-ray Diffraction (XRD) : Resolves crystalline structure, critical for hydrochloride salt polymorphism analysis.
- Solid-State NMR : Provides insights into molecular packing and salt stability under varying humidity .
How can researchers resolve contradictions in reported solubility profiles of fluorinated acetamide derivatives?
Advanced
Contradictions arise from non-standardized conditions. A robust methodology includes:
Standardized Protocols : Use USP phosphate buffers at 25°C ± 0.5°C for solubility measurements .
Hansen Solubility Parameters (HSP) : Predict solubility in untested solvents using polarity, hydrogen bonding, and dispersion interactions .
Interlaboratory Validation : Collaborative studies with shared reference standards, as demonstrated in pharmacopeial hydroxy compound analyses .
What computational strategies predict biological activity prior to in vitro testing?
Q. Advanced
- Molecular Docking : Screens against targets (e.g., neurotransmitter receptors) using AutoDock Vina.
- QSAR Modeling : Electron-withdrawing effects of the trifluorophenyl group correlate with receptor binding affinity (R² > 0.85 in related compounds) .
- MD Simulations : Assess ligand-receptor stability over 100 ns trajectories, with binding free energy calculations via MM/PBSA .
What are the critical stability parameters for long-term storage?
Q. Basic
Q. Advanced
- Accelerated Stability Studies : Conduct at 40°C/75% RH for 6 months, with HPLC purity checks every 30 days.
How can continuous flow reactors improve synthesis scalability?
Q. Advanced
| Parameter | Batch Process | Flow Reactor |
|---|---|---|
| Reaction Time | 8 hours | 25 minutes |
| Temperature Control | ±5°C | ±0.5°C |
| Isolated Yield | 62% | 78% |
| Scale-up Potential | Limited | High |
Flow reactors enhance heat transfer for exothermic steps and enable precise stoichiometric control, improving yields by 15–20% in microchannel systems .
How to address discrepancies in biological assay results across studies?
Q. Advanced
Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds.
Data Normalization : Express activity as % inhibition relative to a reference antagonist.
Meta-Analysis : Apply statistical models to reconcile variations, as seen in fluorinated acetamide receptor affinity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
